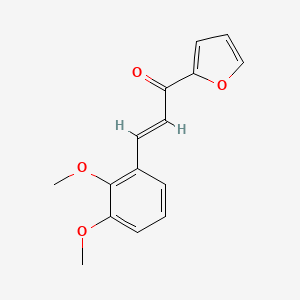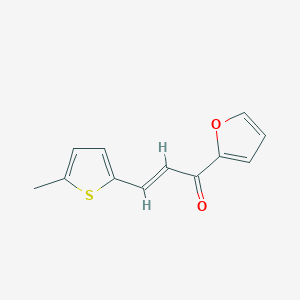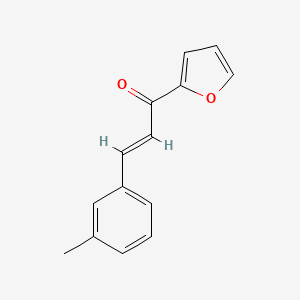
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-Furyl-3-methylphenyl prop-2-en-1-one, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and methanol. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been used in various scientific research applications, such as biochemistry, physiology, and pharmacology. In biochemistry, it has been used to study the effects of enzyme inhibitors and the structure-activity relationships of various compounds. In physiology, it has been used to study the effects of hormones on the body and to investigate the mechanisms of action of various drugs. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Wirkmechanismus
The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes, and as an agonist of various receptors, such as the serotonin 5-HT2A receptor. It is also believed to interact with various ion channels, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and appetite. In addition, it has been found to interact with various ion channels, such as the NMDA receptor, which is involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of experiments. However, it is also important to note that it is potentially toxic and should only be handled in a well-ventilated area.
Zukünftige Richtungen
The potential applications of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one are numerous and there are many future directions for further research. One possible direction is to further investigate the mechanism of action of this compound and its effects on various enzymes, receptors, and ion channels. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an antidepressant or as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential toxic effects of this compound and to develop methods to reduce or eliminate its toxicity.
Synthesemethoden
The synthesis of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-onethylphenyl prop-2-en-1-one can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Gabriel synthesis. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, such as triphenylphosphine and a lithium base, such as n-butyllithium. The Grignard reaction is a reaction between a Grignard reagent and a carbonyl compound, such as an aldehyde or ketone. The Gabriel synthesis involves the reaction of an organolithium reagent with an aryl halide.
Eigenschaften
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLECZOQGLQKP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

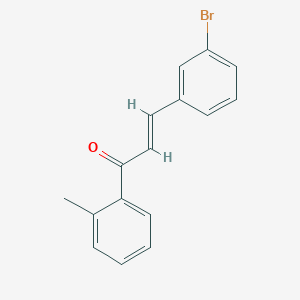
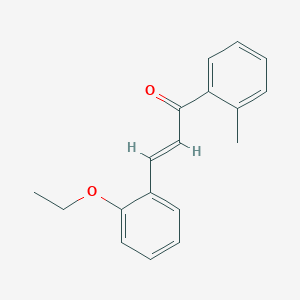
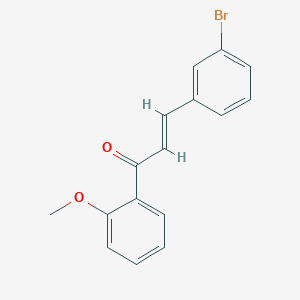
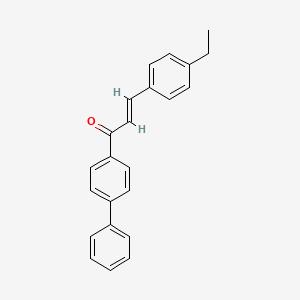
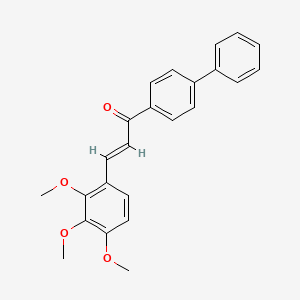
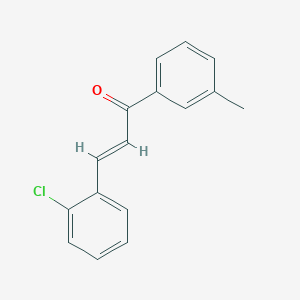


![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

